molecular formula C11H10BrNO2 B1417121 Ethyl 4-bromo-3-cyano-5-methylbenzoate CAS No. 1805571-94-1

Ethyl 4-bromo-3-cyano-5-methylbenzoate

Cat. No.: B1417121
CAS No.: 1805571-94-1
M. Wt: 268.11 g/mol
InChI Key: SUIMJFGNDVGNMK-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-5-methylbenzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a methyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-cyano-5-methylbenzoate can be synthesized through various methods. One common method involves the bromination of ethyl 3-cyano-5-methylbenzoate. The reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-cyano-5-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Reduction: The primary amine derivative of the original compound.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-methylbenzoate is utilized in various scientific research fields:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-cyano-5-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The ester group allows for modifications that can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

    Ethyl 4-bromo-3-methylbenzoate: Lacks the cyano group, which affects its reactivity and applications.

    Ethyl 4-cyano-3-methylbenzoate: Lacks the bromine atom, leading to different chemical properties and reactivity.

    Ethyl 4-bromo-3-cyano-benzoate: Lacks the methyl group, which influences its steric and electronic properties.

Uniqueness: Ethyl 4-bromo-3-cyano-5-methylbenzoate is unique due to the presence of all three functional groups (bromine, cyano, and methyl) on the benzoate ester. This combination of groups provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-7(2)10(12)9(5-8)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIMJFGNDVGNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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